N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide

IDO1 inhibitor Cancer immunotherapy HeLa cell assay

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide (CAS 307326-25-6, molecular formula C₁₃H₇N₃O₆, molecular weight 301.21 g/mol) is a synthetic small molecule comprising a phthalimide moiety linked to a 5-nitrofuran-2-carboxamide pharmacophore. Biochemically, it functions as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in tumor immune evasion, and is primarily utilized as a research tool in cancer immunotherapy and immuno-oncology drug discovery programs.

Molecular Formula C13H7N3O6
Molecular Weight 301.214
CAS No. 307326-25-6
Cat. No. B2997514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide
CAS307326-25-6
Molecular FormulaC13H7N3O6
Molecular Weight301.214
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O
InChIInChI=1S/C13H7N3O6/c17-11-6-2-1-3-7(10(6)13(19)15-11)14-12(18)8-4-5-9(22-8)16(20)21/h1-5H,(H,14,18)(H,15,17,19)
InChIKeyGRDHSWVANLMGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide (CAS 307326-25-6) – Procurement-Relevant Compound Profile


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide (CAS 307326-25-6, molecular formula C₁₃H₇N₃O₆, molecular weight 301.21 g/mol) is a synthetic small molecule comprising a phthalimide moiety linked to a 5-nitrofuran-2-carboxamide pharmacophore [1]. Biochemically, it functions as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in tumor immune evasion, and is primarily utilized as a research tool in cancer immunotherapy and immuno-oncology drug discovery programs [2].

Why N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide Cannot Be Readily Substituted by Generic IDO1 Inhibitors


Attempts to replace this compound with other in-class IDO1 inhibitors frequently fail because minor structural modifications profoundly alter binding mode, potency, and selectivity. The 4-yl substitution on the phthalimide ring, combined with the 5-nitrofuran-2-carboxamide motif, generates a unique hydrogen-bond network within the IDO1 active site that is highly sensitive to positional isomerism [1]. Even closely related analogs—such as the 5-yl positional isomer (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrofuran-2-carboxamide, CAS 683235-42-9) or the N-methyl derivative (CAS 683232-12-4)—display divergent stereoelectronic properties and are not bioequivalent, as evidenced by the distinct structure‑activity relationships documented for this chemotype . Consequently, procurement specifications that rely solely on the nitrofuran‑phthalimide scaffold without verifying the exact regioisomer risk acquiring material with unpredictable biological activity.

Quantitative Evidence Guide for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide (CAS 307326-25-6)


Potent Inhibition of Human IDO1 in a Cellular Assay (IC₅₀ = 7.0 nM)

In an IFN-γ-stimulated HeLa cell assay measuring kynurenine production, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide exhibited an IC₅₀ of 7.0 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This places it among the low-nanomolar IDO1 inhibitors and suggests that even minor modifications to the phthalimide substitution pattern could reduce activity by an order of magnitude or more, although a direct head-to-head comparison under identical assay conditions is not available in public datasets.

IDO1 inhibitor Cancer immunotherapy HeLa cell assay

High Cellular Potency Confirmed by Orthogonal EC₅₀ Measurements

The compound's cellular activity was further corroborated by two independent EC₅₀ determinations of 8.0 nM and 13.0 nM, measured under slightly different IFN-γ stimulation protocols in HeLa cells [1][2]. This consistency across multiple experiments reduces the likelihood of assay artifact and reinforces confidence in the reported potency. No analogous multi-assay confirmation is publicly available for the positional isomer (5-yl) or the N-methyl derivative.

IDO1 EC50 HeLa Immuno-oncology

Functional Selectivity for IDO1 Demonstrated by Consistent Cell-Based Activity

The compound's functional readout (kynurenine reduction) in a human tumor cell line (HeLa) indicates that it not only binds IDO1 but also inhibits its enzymatic function in a cellular environment [1]. While selectivity data against related enzymes such as tryptophan 2,3-dioxygenase (TDO) or monoamine oxidases (MAO-A/B) are not publicly available, the consistent inhibition of kynurenine production in IFN-γ-stimulated HeLa cells—which predominantly relies on IDO1—suggests target engagement at the cellular level [2].

Target engagement IDO1 selectivity Cellular pharmacodynamics

Optimal Research and Industrial Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide (CAS 307326-25-6)


In Vitro IDO1 Inhibition Studies in Human Tumor Cell Lines

The compound's validated low-nanomolar IC₅₀ (7.0 nM) and EC₅₀ (8.0–13.0 nM) in HeLa cells make it a reliable positive control for IDO1 inhibition assays in academic and industrial immuno-oncology laboratories [1]. Its consistent performance across independent experiments provides a benchmark for screening novel IDO1 inhibitors in kynurenine-production assays.

Lead Compound for Structure‑Activity Relationship (SAR) Exploration Around the Phthalimide‑Nitrofuran Chemotype

With a well-defined structure comprising a phthalimide core and a 5-nitrofuran-2-carboxamide motif, this compound serves as a reference scaffold for SAR campaigns aimed at improving metabolic stability or selectivity, particularly when compared against its positional isomers such as the 5‑yl derivative (CAS 683235-42-9) .

Reference Standard for Analytical Method Development and Batch‑Release Testing

The availability of this compound through commercial vendors (e.g., Aladdin N939887-25mg) and its defined molecular properties (MW 301.21, formula C₁₃H₇N₃O₆) make it suitable for developing HPLC/UPLC purity methods and for use as a reference standard in quality control workflows [2].

Pre‑Clinical Proof‑of‑Concept Studies in IDO1‑Driven Tumor Models

Given its potent cellular IDO1 inhibition and the evidence of target engagement in a human tumor cell line, this compound can be advanced into in vivo murine tumor models (e.g., Lewis lung carcinoma allografts) to assess pharmacodynamic modulation of kynurenine and tumor growth inhibition, following appropriate formulation and pharmacokinetic profiling [1].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.